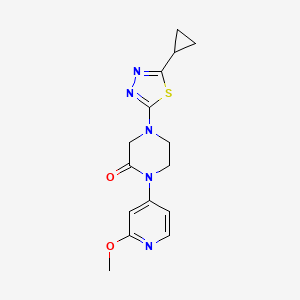![molecular formula C13H18Cl2N2O B2390738 N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride CAS No. 1286275-79-3](/img/structure/B2390738.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, also known as PCP (Phencyclidine), is a dissociative anesthetic drug that was first synthesized in the 1950s. It was initially used as an anesthetic but was later discontinued due to its adverse side effects. However, it has gained popularity in the scientific research community due to its unique pharmacological effects and potential therapeutic benefits.
Wirkmechanismus
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to a specific site on the receptor and blocks the influx of calcium ions, which are necessary for normal neuronal function. This results in a disruption of normal neurotransmission, leading to the characteristic dissociative effects of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride.
Biochemical and Physiological Effects:
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and stimulation. It also activates the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the release of stress hormones such as cortisol. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been shown to induce neurotoxicity and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it a useful tool for studying the role of glutamate receptors in various physiological processes. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride also has a rapid onset of action and a relatively short half-life, making it easy to administer and control in laboratory experiments.
However, N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride also has several limitations. It is a highly potent and addictive drug, and caution must be taken when handling and administering it in laboratory settings. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has also been shown to induce neurotoxicity and oxidative stress, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride. One area of interest is the potential therapeutic applications of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride. Studies have shown that N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride may have antidepressant and anti-inflammatory effects, and there is ongoing research into its potential use in treating various psychiatric and neurological disorders.
Another area of interest is the development of novel NMDA receptor antagonists that have similar pharmacological effects to N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride but with fewer adverse side effects. Researchers are also investigating the role of glutamate receptors in various physiological processes, which may lead to the development of new drugs for treating a range of disorders.
Conclusion:
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, or N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, is a dissociative anesthetic drug that has gained popularity in the scientific research community due to its unique pharmacological effects and potential therapeutic benefits. It acts as a non-competitive antagonist of the NMDA receptor and has several biochemical and physiological effects. While N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has several advantages as a research tool, caution must be taken when handling and administering it in laboratory settings. There are several future directions for research on N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride, including the development of novel NMDA receptor antagonists and investigating its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride involves the reaction of 1-(1-phenylcyclohexyl)piperidine with chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has been extensively studied for its effects on the central nervous system. It has been used as a research tool to study the mechanisms of action of glutamate receptors and to investigate the pathophysiology of schizophrenia. N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride has also been used in animal models to study the effects of dissociative anesthetics on behavior and cognition.
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)-3-chlorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12;/h1-3,8,11-12H,4-7,15H2,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJJSEMJGSTNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)

![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)

![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)
![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)


